(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the isoxazole ring can be replaced with other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE include other isoxazole derivatives. These compounds share the isoxazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds are unique in their specific substituents and the resulting biological activities, making them valuable for different research and industrial applications.
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H20N4O4/c1-12-17-14(11-15(13-4-5-13)21-18(17)28-22-12)19(25)23-6-8-24(9-7-23)20(26)16-3-2-10-27-16/h2-3,10-11,13H,4-9H2,1H3 |
InChI Key |
XSOXVBRRXIQNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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